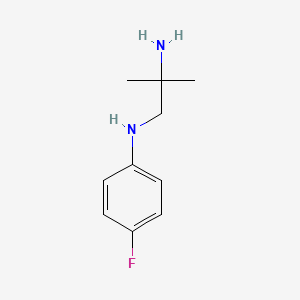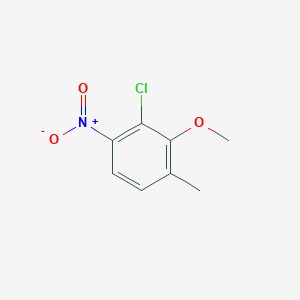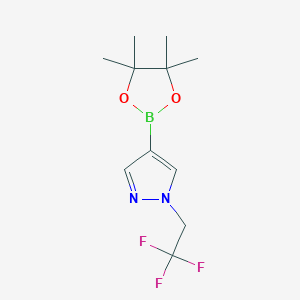![molecular formula C10H18Cl2N4O3 B1429930 2-[2-(3-甲基-1H-1,2,4-三唑-5-基)吗啉-4-基]丙酸二盐酸盐 CAS No. 1394040-01-7](/img/structure/B1429930.png)
2-[2-(3-甲基-1H-1,2,4-三唑-5-基)吗啉-4-基]丙酸二盐酸盐
描述
The compound “2-[2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholin-4-yl]propanoic acid dihydrochloride” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is substituted with a methyl group at the 3-position . Attached to the triazole ring is a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom . The morpholine ring is attached to a propanoic acid group, which is a carboxylic acid with a three-carbon chain . The entire molecule is a dihydrochloride, meaning it has two hydrogen chloride (HCl) groups attached .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the triazole ring, the attachment of the methyl group, the formation of the morpholine ring, and the attachment of the propanoic acid group . The exact methods and conditions would depend on the specific reactions involved .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The triazole ring, for example, would have a planar structure due to the presence of two nitrogen atoms and three carbon atoms in a five-membered ring . The morpholine ring, on the other hand, would have a puckered structure due to the presence of the oxygen atom .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The triazole ring, for example, is known to participate in various reactions, including nucleophilic substitutions and additions . The morpholine ring can also undergo various reactions, including oxidations and reductions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the triazole ring could contribute to its stability and reactivity . The morpholine ring could contribute to its solubility in water and other polar solvents .科学研究应用
合成和抗菌活性:该化合物及其衍生物已被合成并筛选其抗菌活性。发现一些衍生物对测试微生物具有良好或中等的活性 (Bektaş等人,2007)。
抗菌和抗氧化活性:另一项研究合成了该化合物的衍生物,评估了它们的抗菌和抗氧化活性。使用不同的方法分析了抗氧化剂的体外潜在抗氧化剂活性,并将它们与标准抗氧化剂进行了比较 (Yüksek等人,2020)。
神经激肽-1受体拮抗作用:一种相关化合物被确定为高亲和力、口服活性神经激肽-1受体拮抗剂,可能与呕吐和抑郁的临床疗效有关 (Harrison等人,2001)。
抗利什曼原虫活性:研究了具有吗啉的衍生物对婴儿利什曼原虫的抗利什曼原虫活性,揭示了显着的抗寄生虫活性,特别是对特定化合物 (Süleymanoğlu等人,2018)。
三唑衍生物的抗菌活性:对包括吗啉结构在内的三唑衍生物的研究发现,这些化合物表现出抗菌活性,其中一些对特定细菌菌株的活性高于标准药物 (Narsimha等人,2014)。
诱变效应和致癌性研究:一项研究重点关注具有吗啉的三唑衍生物的诱变效应和预测的致癌性,旨在创造具有抗真菌活性的新药。研究发现,在所用剂量下没有诱变效应 (Bushuieva等人,2022)。
安全和危害
The safety and hazards associated with this compound would depend on its specific properties and uses. For example, many triazole derivatives are known to be biologically active, which could pose risks if not handled properly . The morpholine ring, on the other hand, is generally considered to be non-toxic .
未来方向
The future directions for research on this compound could include further studies on its synthesis, properties, and potential applications. For example, new methods could be developed to synthesize this compound more efficiently or with fewer by-products . Its potential biological activities could also be explored further, potentially leading to new applications in medicine or other fields .
属性
IUPAC Name |
2-[2-(5-methyl-1H-1,2,4-triazol-3-yl)morpholin-4-yl]propanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3.2ClH/c1-6(10(15)16)14-3-4-17-8(5-14)9-11-7(2)12-13-9;;/h6,8H,3-5H2,1-2H3,(H,15,16)(H,11,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPIKOCCVFMVNAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2CN(CCO2)C(C)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholin-4-yl]propanoic acid dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



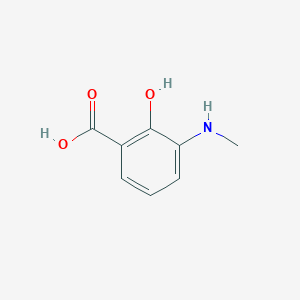
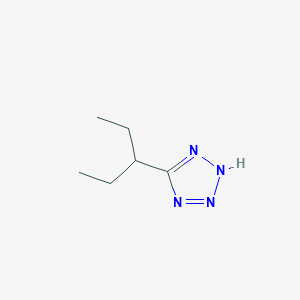
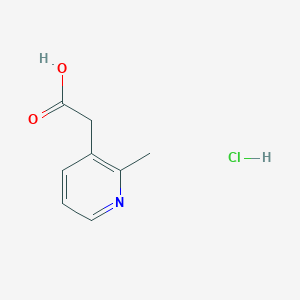
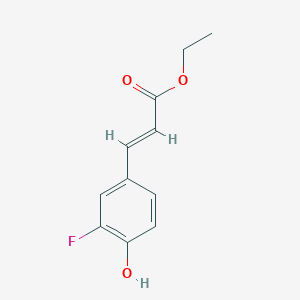
![Ethyl 4,6-dihydro-2H-thieno[3,4-c]pyrazole-3-carboxylate](/img/structure/B1429857.png)
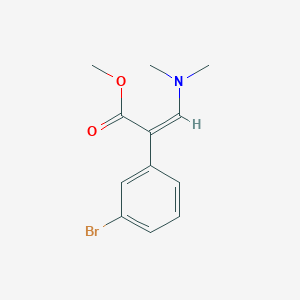
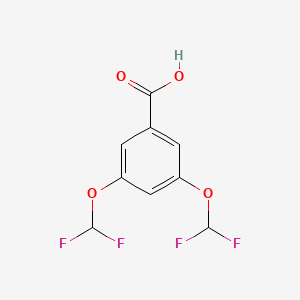
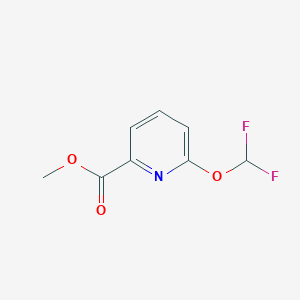
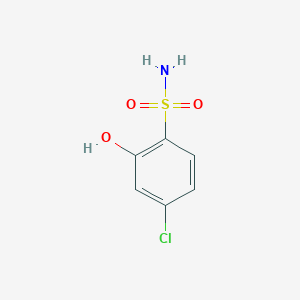
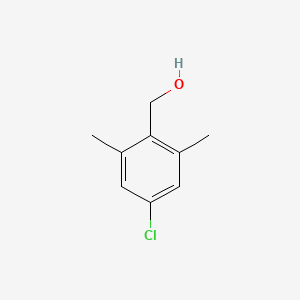
![7-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B1429866.png)
